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Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574 Get Quote

An In-depth Technical Guide to (R)-2-(1-
Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-2-(1-Aminoethyl)phenol is a chiral amine and a valuable building block in medicinal

chemistry and pharmaceutical development. Its structure, featuring a phenol group and a chiral

aminoethyl side chain, provides a versatile scaffold for the synthesis of complex molecular

architectures. This document serves as a comprehensive technical guide, summarizing the

known physical, chemical, and spectroscopic properties of this compound. It also details

relevant experimental protocols and its application in chiral separations, providing a critical

resource for professionals in drug discovery and organic synthesis.

Compound Identification and Properties
Precise identification and understanding the fundamental properties of a chemical entity are

paramount for its application in research and development.

Table 1: Compound Identifiers
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Identifier Value Reference

CAS Number 123983-05-1 [1]

IUPAC Name 2-[(1R)-1-aminoethyl]phenol [2]

Molecular Formula C₈H₁₁NO [1]

Molecular Weight 137.18 g/mol [1]

Canonical SMILES CC(--INVALID-LINK--N)

InChI

1S/C8H11NO/c1-6(9)7-4-2-3-

5-8(7)10/h2-

6,10H,9H2,1H3/t6-/m1/s1

[2]

InChIKey
ZWKWKJWRIYGQFD-

ZCFIWIBFSA-N
[2]

Table 2: Physical and Chemical Properties
This table summarizes the key physical and chemical properties, including both experimental

and predicted values.
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Property Value Type Reference

Physical Form Solid Experimental [2]

Melting Point 87-88 °C Experimental [3]

Boiling Point 246.3 ± 15.0 °C Predicted [3]

Density 1.096 ± 0.06 g/cm³ Predicted [3]

pKa 9.99 ± 0.35 Predicted [3]

XLogP3 1.4 Computed [4]

Solubility

The presence of both

a phenolic hydroxyl

group and an amino

group suggests good

solubility in polar

solvents like water,

methanol, and ethanol

through hydrogen

bonding.[5] The

benzene ring imparts

hydrophobic

character, allowing for

solubility in some

organic solvents.[6]

Inferred

Storage Conditions
2-8 °C, sealed in dry,

keep in dark place.
Experimental [3][7]

Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of (R)-2-(1-
Aminoethyl)phenol.

¹H and ¹³C NMR: Detailed proton and carbon NMR spectral data are available and essential

for confirming the molecular structure and stereochemistry.[8]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching

band around 3200–3600 cm⁻¹, indicative of the phenolic hydroxyl group and hydrogen

bonding.[9] Aromatic C-H stretches appear between 3000-3100 cm⁻¹, while the C=C

aromatic ring stretches are observed in the 1500–1600 cm⁻¹ region.[9] A key C-O stretching

vibration is also present.[9] Vapor phase IR spectra are also available for this compound.[4]

[10]

Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available to confirm the

molecular weight and fragmentation pattern of the compound.[4][8]

Experimental Protocols
The synthesis and isolation of enantiomerically pure (R)-2-(1-Aminoethyl)phenol is a critical

process for its use in pharmaceutical applications.

Synthesis of Racemic 2-(1-Aminoethyl)phenol
A general method for synthesizing the related compound, 2-(2-aminoethyl)phenol, involves the

reduction of a nitrovinyl precursor, which can be adapted.

Protocol: Reduction of 2-(2-nitrovinyl)phenol[11]

Preparation: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL)

is prepared.

Reduction: The solution is added dropwise over 1 hour to a stirred and cooled (0 °C)

suspension of lithium aluminum hydride (LiAlH₄, 17.18 mmol) in THF (6 mL) under an inert

atmosphere.

Reaction: The mixture is stirred for an additional 2 hours at room temperature.

Quenching: The reaction is cooled to 0 °C, and water is carefully added to quench the

excess LiAlH₄.

Work-up: The organic solvent is removed under vacuum. The residue is dissolved in 10%

HCl (40 mL) and washed with ethyl acetate (2 x 20 mL). The combined aqueous layers are

then basified to a pH >10 with concentrated ammonia.
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Extraction: The product is extracted from the aqueous layer with chloroform (3 x 30 mL).

Purification: The combined organic layers are washed with water and brine, dried over

anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel

chromatography to yield the final compound.[11]

Chiral Resolution
Obtaining the pure (R)-enantiomer from a racemic mixture is typically achieved through chiral

resolution.[12] This process involves the formation of diastereomeric salts using a chiral

resolving agent, such as tartaric acid.[13][14] The diastereomers, having different physical

properties like solubility, can then be separated.[14]

Conceptual Protocol: Resolution via Diastereomeric Salt Formation[12][15]

Salt Formation: The racemic 2-(1-aminoethyl)phenol is reacted with an enantiomerically pure

chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two

diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts

will preferentially crystallize out of the solution upon cooling or concentration.

Isolation: The crystallized salt is isolated by filtration. This step enriches one of the

enantiomers.

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g.,

NaOH) to neutralize the chiral acid and liberate the free amine, now in an enantiomerically

enriched or pure form.

Purification: The final (R)-2-(1-Aminoethyl)phenol is then purified from the reaction mixture.

The logical workflow for this crucial process is visualized below.
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Workflow: Chiral Resolution of 2-(1-Aminoethyl)phenol

Racemic Mixture
(R)- and (S)-2-(1-Aminoethyl)phenol

Add Chiral Resolving Agent
(e.g., L-(+)-Tartaric Acid)

Step 1

Formation of Diastereomeric Salts
[(R)-amine·(L)-acid]
[(S)-amine·(L)-acid]

Step 2

Fractional Crystallization
(Exploits different solubilities)

Step 3

Filtration

Step 4

Less Soluble Salt Precipitates
(e.g., (R)-amine salt)

Solid

More Soluble Salt in Solution
(e.g., (S)-amine salt)

Filtrate

Basification (e.g., NaOH)
(Liberates free amine)

Step 5

Pure (R)-2-(1-Aminoethyl)phenol

Final Product

Click to download full resolution via product page

Workflow for Chiral Resolution.
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Applications in Research and Development
(R)-2-(1-Aminoethyl)phenol is not an end-product itself but a crucial intermediate. Its utility

stems from the dual reactivity of its amine and phenol groups and its defined stereochemistry.

Pharmaceutical Intermediate: It serves as a key intermediate in the development of various

pharmaceutical agents. The chiral center is often incorporated into the final drug molecule,

where stereochemistry is critical for efficacy and safety.

Chiral Sensor/Auxiliary: This compound and its derivatives have been explored for use in

Nuclear Magnetic Resonance (NMR) spectroscopy.[16] It can be converted into a chiral

solvating agent (CSA) to help determine the enantiomeric purity and absolute configuration

of other chiral molecules, such as amino acids.[16] In this application, the CSA interacts

differently with the two enantiomers of an analyte, causing their signals to be distinguishable

in the NMR spectrum.

The process of using a derivative of (R)-2-(1-Aminoethyl)phenol as a chiral sensor is outlined

in the diagram below.
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Use as a Chiral Sensor in NMR Analysis

(R)-2-(1-Aminoethyl)phenol

Derivatization
(e.g., with Benzoyl Isothiocyanate)

Chiral Solvating Agent (CSA)

Mix CSA and Analyte
in NMR Solvent

Racemic Analyte
(e.g., N-DNB Amino Acid)

Formation of Transient
Diastereomeric Complexes

Interaction

¹H or ¹³C NMR Spectroscopy

Analysis

Separated Signals (Δδ) for
(R) and (S) Analyte Enantiomers

Outcome
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NMR Analysis Using a Chiral Sensor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b043574#physical-and-chemical-properties-of-r-2-1-
aminoethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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